6-Pyridoxyllysine

Description

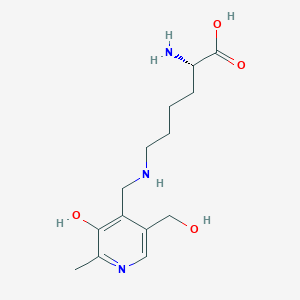

6-Pyridoxyllysine is a lysine derivative in which the ε-amino group of lysine is covalently modified by a pyridoxine (vitamin B6) moiety. Its chemical structure is defined as (2S)-2-amino-6-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]hexanoic acid (Figure 1). This compound is implicated in biochemical pathways involving vitamin B6 metabolism, particularly in post-translational modifications of proteins. The CAS registry number for 6-Pyridoxyllysine is 329694-37-3, and it is also referred to as N6-((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methyl)-L-lysine .

Properties

CAS No. |

3564-92-9 |

|---|---|

Molecular Formula |

C14H23N3O4 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]hexanoic acid |

InChI |

InChI=1S/C14H23N3O4/c1-9-13(19)11(10(8-18)6-17-9)7-16-5-3-2-4-12(15)14(20)21/h6,12,16,18-19H,2-5,7-8,15H2,1H3,(H,20,21)/t12-/m0/s1 |

InChI Key |

AWLQEWTWGXBYNH-LBPRGKRZSA-N |

SMILES |

CC1=NC=C(C(=C1O)CNCCCCC(C(=O)O)N)CO |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CNCCCC[C@@H](C(=O)O)N)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)CNCCCCC(C(=O)O)N)CO |

Synonyms |

6-pyridoxyllysine epsilon-pyridoxyllysine epsilon-pyridoxyllysine, trihydrochloride, (L-Lys)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 6-Pyridoxyllysine with three classes of analogous compounds: lysine derivatives , pyridine-containing heterocycles , and triazole/pyridazine-based molecules .

Lysine Derivatives

- Epsilon-Pyridoxyllysine: Often used synonymously with 6-Pyridoxyllysine, this compound shares identical structural features, including the pyridoxine modification at the ε-amino group of lysine.

- 6-(Pyrrolidin-1-yl)hexan-1-amine: A lysine analog where the ε-amino group is substituted with a pyrrolidine ring. Unlike 6-Pyridoxyllysine, this derivative lacks the pyridoxine moiety, resulting in altered solubility and reduced involvement in vitamin B6-dependent enzymatic processes .

Pyridine-Containing Heterocycles

- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: This compound features a pyridyl group linked to a triazole-thiol scaffold.

- 6-(Pyridin-3-yl)pyridazine-3-carboxylic acid : A pyridazine derivative with a pyridine substituent. Its rigid aromatic system contrasts with the flexible aliphatic chain of 6-Pyridoxyllysine, leading to differences in bioavailability and metabolic stability .

Triazole and Pyridazine Derivatives

- 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine : This compound combines a pyrrolidine ring, trifluoromethyl group, and triazolo-pyridazine core. The trifluoromethyl group enhances lipophilicity compared to the hydrophilic pyridoxine moiety in 6-Pyridoxyllysine, influencing membrane permeability .

- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: As noted earlier, this molecule’s triazole-thiol group enables redox activity, a feature absent in 6-Pyridoxyllysine, which relies on hydroxyl and amine groups for biochemical interactions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Groups |

|---|---|---|---|---|

| 6-Pyridoxyllysine | C₁₄H₂₄N₃O₅ | 314.36 | 329694-37-3 | Pyridoxine, lysine, hydroxyl |

| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | C₇H₆N₄S | 178.21 | 32362-88-2 | Pyridyl, triazole, thiol |

| 6-(1-Pyrrolidinyl)hexan-1-amine | C₁₀H₂₁N₂ | 169.29 | Not available | Pyrrolidine, aliphatic amine |

| 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid | C₉H₁₀N₃O₂ | 192.20 | 1240527-98-3 | Pyridazine, pyrrolidine, carboxyl |

Key Research Findings

- Structural Flexibility: 6-Pyridoxyllysine’s aliphatic lysine chain allows conformational flexibility, enabling interactions with enzymes like transaminases.

- Solubility : The hydroxyl and hydroxymethyl groups in 6-Pyridoxyllysine enhance aqueous solubility (logP ~ -1.2), whereas trifluoromethyl-substituted analogs (e.g., 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-triazolopyridazine) display higher lipophilicity (logP ~ 2.8), favoring membrane penetration .

- Analytical Detection : Methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for distinguishing 6-Pyridoxyllysine from pyridine-containing analogs due to overlapping UV absorption profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.